5-Bromo-2,4-dimethylthiophene-3-carboxylic acid
Overview
Description
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,4-dimethylthiophene followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ optimized reaction conditions and catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an organometallic reagent can yield a variety of functionalized thiophene derivatives .
Scientific Research Applications
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: Thiophene derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene-based compounds in drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
5-Bromo-2,4-dimethylthiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
2,5-Dibromo-3,4-dinitrothiophene: Used in the synthesis of conjugated thiophene oligomers.
5-Bromo-2,4-dimethoxybenzaldehyde: Utilized in coupling reactions with benzo[b]thiophene-2-boronic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
5-bromo-2,4-dimethylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRVMJLLUHBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243673 | |
Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503308-97-2 | |
Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503308-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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